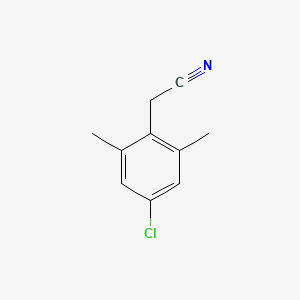
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
Vue d'ensemble
Description
3-(1H-1,2,4-Triazole-1-yl)-D-alanine is a compound that features a triazole ring attached to the amino acid alanine. Triazole rings are known for their unique five-membered tri-nitrogen aromatic heterocyclic structure, which allows them to engage in diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals forces
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
The unique structure of the triazole ring allows its derivatives to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions enable the compound to bind with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Some triazole derivatives have been reported to inhibit the activity of the enzyme ent-kaurene oxidase, which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid, a biosynthetic precursor of gibberellin . This suggests that 3-(1H-1,2,4-Triazole-1-yl)-D-alanine may also affect similar biochemical pathways.
Pharmacokinetics
The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for this compound to understand its ADME properties and their impact on bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds inhibited the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may have similar effects.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine typically involves the formation of the triazole ring followed by its attachment to the alanine moiety. One common method is the cyclization of hydrazine derivatives with nitriles under basic conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of the triazole ring .
Industrial Production Methods: Industrial production of triazole derivatives, including this compound, often employs large-scale synthesis techniques that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-1,2,4-Triazole-1-yl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its biological activity.
Substitution: The triazole ring can participate in substitution reactions, where different substituents are introduced to modify its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
3-(1H-1,2,4-Triazole-1-yl)-D-alanine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Triazole derivatives are known for their antimicrobial, anticancer, and antifungal properties.
Comparaison Avec Des Composés Similaires
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring but differ in the arrangement of nitrogen atoms.
1,2,4-Triazole Derivatives: Other derivatives of 1,2,4-triazole, such as fluconazole and itraconazole, are well-known for their antifungal properties.
Uniqueness: 3-(1H-1,2,4-Triazole-1-yl)-D-alanine is unique due to its combination of a triazole ring with an amino acid, which may confer unique biological activities and potential therapeutic applications . Its ability to interact with both biological and chemical systems makes it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)
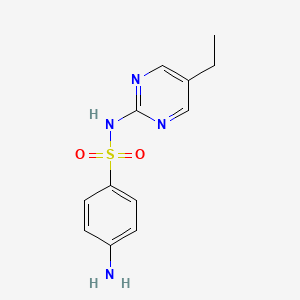


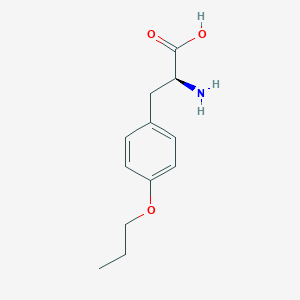
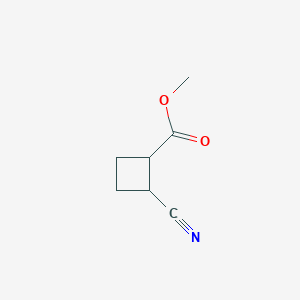
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)

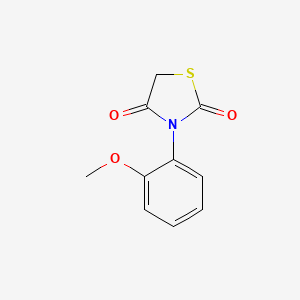

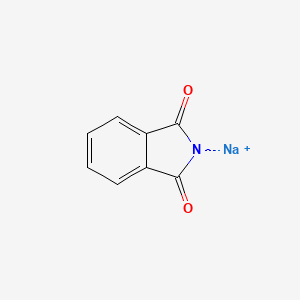
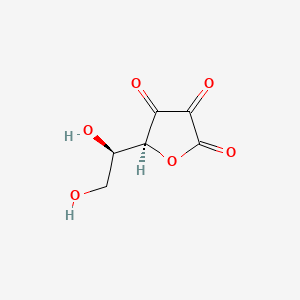
![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)
